3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. This compound features a butyl group, a methoxyphenyl group, and a dihydropyrazolone core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves a multi-step process. One common method is the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired pyrazolone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Scientific Research Applications
3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including anti-inflammatory and analgesic properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Butyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one can be compared with other pyrazolone derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and antipyretic properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic agent.
Properties
IUPAC Name |
5-butyl-2-(4-methoxyphenyl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-5-11-10-14(17)16(15-11)12-6-8-13(18-2)9-7-12/h6-9H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMSNYVJLSHBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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